molecular formula C8H11BrN2 B13639046 4-Bromo-6-isopropyl-2-methylpyrimidine

4-Bromo-6-isopropyl-2-methylpyrimidine

Cat. No.: B13639046
M. Wt: 215.09 g/mol
InChI Key: LKERMFMFCKXFHG-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-2-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. The molecular formula of this compound is C8H11BrN2, and it has a molecular weight of 215.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-isopropyl-2-methylpyrimidine can be achieved through various methods. One common approach involves the bromination of 6-isopropyl-2-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway.

    Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

Chemistry: 4-Bromo-6-isopropyl-2-methylpyrimidine is used as a building block in organic synthesis for the preparation of more complex pyrimidine derivatives. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in biological and medicinal research. They are investigated for their anti-inflammatory, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 4-Bromo-6-isopropyl-2-methylpyrimidine is primarily related to its ability to interact with specific molecular targets. In biological systems, pyrimidine derivatives can inhibit enzymes or receptors involved in key pathways. For example, some pyrimidine compounds inhibit the activity of enzymes like cyclooxygenase (COX) or kinases, leading to anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-isopropyl-2-methylpyrimidine is unique due to the presence of the bromine atom at the 4th position, which allows for specific substitution reactions and coupling reactions that are not possible with similar compounds lacking the bromine atom. This unique reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3

InChI Key

LKERMFMFCKXFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C(C)C

Origin of Product

United States

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